Dechloro haloperidol decanoate-d19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dechloro haloperidol decanoate-d19 is a deuterated derivative of haloperidol decanoate, a long-acting antipsychotic medication. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C37H26D19ClFNO3, and it has a molecular weight of 625.33 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dechloro haloperidol decanoate-d19 involves the deuteration of haloperidol decanoate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the haloperidol decanoate molecule. The reaction conditions for this process may vary, but they generally involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
化学反应分析
Types of Reactions
Dechloro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds .
科学研究应用
Dechloro haloperidol decanoate-d19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of deuterated compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Industry: Applied in the development of new pharmaceuticals and chemical products that incorporate deuterium for improved stability and performance
作用机制
The mechanism of action of dechloro haloperidol decanoate-d19 is similar to that of haloperidol decanoate. It exerts its effects through strong antagonism of dopamine receptors, particularly the D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine in these brain regions .
相似化合物的比较
Similar Compounds
Haloperidol decanoate: The non-deuterated form of the compound, used as a long-acting antipsychotic medication.
Deuterated haloperidol: Another deuterated derivative of haloperidol, used for similar research purposes.
Uniqueness
Dechloro haloperidol decanoate-d19 is unique due to its deuterium content, which can provide advantages such as improved metabolic stability and reduced side effects compared to its non-deuterated counterparts .
生物活性
Dechloro haloperidol decanoate-d19 is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and clinical efficacy.
Pharmacodynamics
This compound functions as a potent antagonist at dopamine D2 receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects, as it helps mitigate symptoms associated with psychosis by blocking dopamine transmission, particularly in the mesolimbic pathway. The compound exhibits minimal antihistaminergic or anticholinergic activity, which reduces the potential for certain side effects commonly associated with other antipsychotics .
Pharmacokinetics
The pharmacokinetics of this compound involve its administration via intramuscular injection, where it is released slowly from the depot into systemic circulation. The half-life of haloperidol decanoate is approximately three weeks, allowing for sustained therapeutic effects with monthly dosing. Steady-state plasma concentrations are typically reached within two to four months of treatment .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~3 weeks |
Peak plasma concentration | ~6 days post-injection |
Steady-state achievement | 2 to 4 months |
Administration route | Intramuscular |
Clinical Efficacy
A multicenter, double-blind study assessed the effectiveness of haloperidol decanoate in preventing symptomatic exacerbation in patients with schizophrenia. The study involved 105 outpatients who were administered varying doses (25 mg to 200 mg) monthly. Results indicated that the 200 mg dose was associated with the lowest rate of symptomatic exacerbation (15%), suggesting that higher doses may offer better control over psychotic symptoms without significantly increasing adverse effects .
Case Study: Long-term Efficacy
In a long-term follow-up study, patients receiving monthly injections of haloperidol decanoate showed significant improvements in their psychiatric symptoms compared to those on placebo. The study highlighted that patients on haloperidol decanoate required less additional antipsychotic medication and experienced fewer relapses over time .
Adverse Effects and Considerations
Despite its efficacy, this compound is associated with extrapyramidal side effects (EPS), which are common among dopamine antagonists. These side effects can include tremors, rigidity, and tardive dyskinesia. However, studies suggest that depot formulations like haloperidol decanoate may have a lower incidence of EPS compared to oral formulations .
Table 2: Adverse Effects Associated with this compound
Adverse Effect | Incidence Rate |
---|---|
Extrapyramidal Symptoms | Variable (common) |
Weight Gain | Moderate |
Sedation | Low |
属性
分子式 |
C31H42FNO3 |
---|---|
分子量 |
514.8 g/mol |
IUPAC 名称 |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2 |
InChI 键 |
DXIPJWCZWAWKET-RLZAXCLZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
规范 SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。